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molecular formula C8H4BrNO4 B8517601 6-nitro-3-bromo-3H-isobenzofuran-1-one

6-nitro-3-bromo-3H-isobenzofuran-1-one

Cat. No. B8517601
M. Wt: 258.03 g/mol
InChI Key: GNVTVFOXGWFFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432263B2

Procedure details

To 125 ml of a dichloromethane solution of 6-nitrophtalide (8.0 g, 0.047 mol), bromine (8.25 g, 0.052 mol, 1.15 eq) and hydrogen peroxide (5.07 g of a 35% solution in water, equivalent to 1.77 of hydrogen peroxide, 0.052 mol, 1.15 eq) were added. The mixture was gently refluxed for 11 hours, then cooled down and concentrated by solvent evaporation. The aqueous layer was separated, and the organic phase washed with water before drying up (Na2SO4).
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCCl.[N+:4]([C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][O:12][C:13]2=[O:14])=[CH:9][CH:8]=1)([O-:6])=[O:5].[Br:17]Br.OO>O>[N+:4]([C:7]1[CH:16]=[C:15]2[C:10]([CH:11]([Br:17])[O:12][C:13]2=[O:14])=[CH:9][CH:8]=1)([O-:6])=[O:5]

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2COC(=O)C2=C1
Name
Quantity
8.25 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently refluxed for 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by solvent evaporation
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic phase washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying up (Na2SO4)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C2C(OC(C2=C1)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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